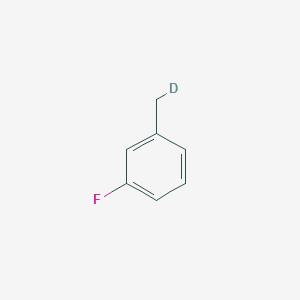

3-Fluorotoluene-alpha-D1

Description

Significance of Deuterated and Fluorinated Aromatic Compounds in Contemporary Chemical Science

The introduction of fluorine atoms and deuterium (B1214612) isotopes into aromatic compounds has become a powerful strategy in modern chemical science. This approach allows researchers to fine-tune the properties of molecules and to gain deeper insights into reaction mechanisms.

Role of Isotopic Labeling in Mechanistic Elucidation

Isotopic labeling is a technique that involves replacing an atom in a molecule with one of its isotopes, which has the same number of protons but a different number of neutrons. numberanalytics.comnumberanalytics.commetwarebio.com This subtle change in mass can be detected by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to track the movement of specific atoms through a chemical reaction. fiveable.me This information is invaluable for elucidating reaction mechanisms, which are the step-by-step pathways that molecules follow as they are transformed from reactants to products. numberanalytics.comnumberanalytics.com

By using isotopically labeled compounds, chemists can:

Trace the fate of specific atoms during a reaction. numberanalytics.com

Identify reaction intermediates. numberanalytics.com

Distinguish between different possible reaction pathways. numberanalytics.com

Study the kinetics of a reaction by measuring the rates of bond breaking and bond formation involving the labeled atom.

Deuterium (²H or D), a stable isotope of hydrogen, is a particularly useful label because it is non-radioactive and its mass is twice that of protium (B1232500) (¹H), the most common isotope of hydrogen. This large mass difference leads to significant isotope effects, which are changes in the rate of a reaction that occur when an atom is replaced by one of its isotopes. These effects can provide detailed information about the transition state of a reaction, which is the highest-energy point on the reaction pathway.

Impact of Fluorination on Molecular Properties and Reactivity

Fluorine is the most electronegative element, meaning that it has a strong attraction for electrons. tandfonline.com When fluorine atoms are introduced into an organic molecule, they can have a profound effect on its physical and chemical properties. tandfonline.comnih.gov

Some of the key effects of fluorination include:

Altered electronic properties : The high electronegativity of fluorine can alter the distribution of electrons in a molecule, which can in turn affect its acidity, basicity, and reactivity. tandfonline.com

Increased metabolic stability : In medicinal chemistry, replacing hydrogen atoms with fluorine atoms can block sites of metabolic oxidation, leading to drugs with longer half-lives in the body. tandfonline.com

Enhanced binding affinity : The unique electronic properties of fluorine can lead to stronger interactions between a drug molecule and its target protein, resulting in increased potency. tandfonline.com

Modified lipophilicity : Lipophilicity, or the ability of a molecule to dissolve in fats and oils, is a critical property for drug absorption and distribution. Fluorination can be used to fine-tune the lipophilicity of a molecule to optimize its pharmacokinetic properties. nih.gov

Historical Context of Deuterated Toluene (B28343) Derivatives in Isotopic Studies

Toluene, a simple aromatic hydrocarbon, has long been a model compound for studying the metabolism of aromatic compounds. The use of deuterated toluene derivatives in these studies has a rich history, dating back to the mid-20th century.

Early studies using deuterium-labeled toluene helped to establish the mechanism of benzylic hydroxylation, a key metabolic pathway for toluene and other alkylaromatic compounds. nih.gov These studies showed that the reaction proceeds via the abstraction of a hydrogen atom from the methyl group, followed by the addition of a hydroxyl group.

More recent studies have used deuterated toluene derivatives to investigate a wide range of topics, including:

The mechanism of action of cytochrome P-450 enzymes, which are responsible for the metabolism of a wide variety of drugs and other foreign compounds. nih.gov

The environmental fate of toluene and other aromatic pollutants.

The mechanism of action of catalysts used in the chemical industry.

The development of new analytical techniques, such as high-resolution mass spectrometry and NMR spectroscopy, has made it possible to study the metabolism of deuterated toluene derivatives in ever-greater detail. These studies continue to provide valuable insights into the fundamental principles of chemical and biological reactivity.

Interactive Data Table: Properties of Fluorotoluene Isomers

| Property | 2-Fluorotoluene | 3-Fluorotoluene (B1676563) | 4-Fluorotoluene |

| Boiling Point | 114 °C | 116 °C | 116 °C |

| Melting Point | -62 °C | -88 °C | -59 °C |

| Flash Point | 13 °C | 9 °C | 10 °C |

| Density | 1.00 g/mL | 0.99 g/mL | 1.00 g/mL |

Structure

3D Structure

Properties

Molecular Formula |

C7H7F |

|---|---|

Molecular Weight |

111.13 g/mol |

IUPAC Name |

1-(deuteriomethyl)-3-fluorobenzene |

InChI |

InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D |

InChI Key |

BTQZKHUEUDPRST-MICDWDOJSA-N |

Isomeric SMILES |

[2H]CC1=CC(=CC=C1)F |

Canonical SMILES |

CC1=CC(=CC=C1)F |

Origin of Product |

United States |

Synthetic Methodologies for 3 Fluorotoluene Alpha D1

Strategies for Deuterium (B1214612) Incorporation at the Alpha Position

The selective incorporation of deuterium at the benzyzylic C-H bond of toluene (B28343) and its derivatives is a well-explored area of synthetic chemistry. nih.govthieme-connect.comnih.gov These methods often rely on activating the otherwise inert C-H bond to facilitate hydrogen-deuterium exchange.

Hydrogen isotope exchange (HIE) reactions represent one of the most direct and attractive methods for synthesizing deuterium-labeled compounds. nih.gov These reactions typically involve the activation of a C-H bond, making the proton susceptible to exchange with a deuterium source, most commonly deuterium oxide (D₂O) or deuterium gas (D₂). nih.govresearchgate.net

Various catalytic systems have been developed to facilitate the deuteration of benzylic C-H bonds. These catalysts enhance the acidity of the benzylic protons, enabling their exchange with a deuterium source.

Tris(pentafluorophenyl)borane (B(C₆F₅)₃) Catalysis: Tris(pentafluorophenyl)borane, a powerful Lewis acid, has been successfully employed as a metal-free catalyst for the regioselective deuteration of electron-rich aromatic and heteroaromatic compounds using D₂O as the deuterium source. tcichemicals.comacs.org The mechanism is believed to involve the weakening of the O-D bond in D₂O by the Lewis acidic borane, which results in the formation of an electrophilic deuterium species (D⁺) that can undergo electrophilic substitution. acs.orgsnnu.edu.cn While highly effective for deuterating the aromatic ring of electron-rich systems like N,N-dibenzylaniline, its application for benzylic C-H deuteration is part of a broader field of Lewis acid-catalyzed H/D exchange. acs.orgtcichemicals.com Another approach involves using B(C₆F₅)₃ with a base, where the catalyst pair promotes the formation of an enamine from a drug molecule, which is then deuterated by a deuterated ammonium (B1175870) ion generated in situ. nih.gov

Other Catalytic Systems:

Rhodium Catalysis: A doubly cationic rhodium(III) complex, [Cp^(CF3)Rh^(III)]²⁺, serves as an effective catalyst for the H/D exchange at benzylic positions of various substrates, including those with primary, secondary, or tertiary C-H bonds. nih.gov This method is noted for its high stereoretention and its ability to function without affecting other C-H bonds, such as those on the aromatic ring. thieme-connect.comnih.gov The rhodium complex acts as a transient electron-withdrawing group, increasing the acidity of the benzylic C-H bond. thieme-connect.com

Silver Catalysis: Silver salts, such as AgOTf, have been shown to catalyze the regioselective deuteration of the α-positions of 2-alkyl azaarenes using D₂O as the deuterium source under mild, neutral conditions. rsc.org

Palladium Catalysis: Palladium-on-carbon (Pd/C) is a classic catalyst used for H/D exchange in benzylic and aliphatic C-H bonds with heavy water. scielo.org.mx More recently, ligand-enabled palladium catalysis has been developed for the regioselective deuteration of complex molecules. thieme-connect.de

| Catalyst System | Deuterium Source | Key Features | Reference |

|---|---|---|---|

| B(C₆F₅)₃ | D₂O | Metal-free; effective for electron-rich arenes. | tcichemicals.comacs.org |

| [CpCF3RhIII]2+ | acetone-d6 | High stereoretention; tolerates primary, secondary, and tertiary C-H bonds. | thieme-connect.comnih.gov |

| AgOTf | D₂O | Mild, neutral conditions; effective for α-deuteration of 2-alkyl azaarenes. | rsc.org |

| Pd/C | D₂O | Heterogeneous catalyst; classic method for benzylic H/D exchange. | scielo.org.mx |

| CsN(SiMe₃)₂ | D₂ | Transition metal-free; highly efficient for benzylic C-H bonds. | nih.gov |

To avoid potential metal contamination and offer alternative reactivity, several transition metal-free deuteration methods have been developed. These often rely on strong bases or organocatalysts.

Cesium Amide Catalysis: Cesium bis(trimethylsilyl)amide (CsN(SiMe₃)₂) has been identified as a highly efficient catalyst for the selective HIE of benzylic C-H bonds using deuterium gas (D₂). nih.gov The reaction proceeds via a kinetic deprotonative equilibrium, establishing an exchange pathway between the C-H bonds and D₂. nih.govresearchgate.net This simple cesium amide catalyst can achieve high levels of deuterium enrichment (up to 99%). nih.gov

Alkali-Metal Base Catalysis: Simple alkali-metal bases like potassium tert-butoxide (KOtBu) can catalyze the deuteration of benzylic positions. rsc.org In some cases, concomitant deuteration can occur at other acidic sites. d-nb.info The use of supercritical D₂O with simple bases like NaOD has also been shown to deuterate relatively unactivated arenes such as toluene. rsc.org

KOBu-t/DMSO/Air System: A system using potassium tert-butoxide in DMSO with air has been developed for the selective hydroxylation of heterobenzylic methylenes. acs.org When DMSO-d₆ is used as the solvent, this protocol achieves difunctionalization, affording α-deuterated secondary alcohols with high deuterium incorporation (>93%). acs.org

Achieving high regioselectivity for the methyl group on an aromatic ring is crucial for synthesizing compounds like 3-Fluorotoluene-alpha-D1. Many of the catalytic systems described above exhibit excellent selectivity for the benzylic position over aromatic C-H bonds.

For instance, the rhodium-catalyzed method is highly selective for benzylic C-H bonds, leaving aromatic C-H bonds untouched. thieme-connect.com Similarly, cesium amide catalysis with D₂ gas shows strong selectivity for the benzylic position. nih.gov Silver-catalyzed deuteration has also been specifically applied to the α-positions of alkyl-substituted azaarenes, demonstrating its utility in selectively targeting positions adjacent to an aromatic system. rsc.org In a study on the deuteration of azolo[1,5-a]pyrimidines, a base-mediated exchange showed different rates for two different methyl groups, allowing for selective labeling based on kinetic differences. nih.gov

Hydrogen-Deuterium Exchange Reactions in Aromatic Systems

Fluorination Methodologies for Toluene Derivatives

The introduction of a fluorine atom onto an aromatic ring is a fundamental transformation in medicinal and materials chemistry. rsc.orgresearchgate.net A variety of methods exist, each with its own advantages and substrate scope.

Synthesizing a fluorinated toluene derivative like 3-fluorotoluene (B1676563) can be approached in several ways, either by direct fluorination or by synthesizing the ring with the fluorine atom already in place.

Schiemann-Balz Reaction: A classic method for introducing fluorine into an aromatic ring involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, which is prepared from the corresponding aniline (B41778) (e.g., 3-aminotoluene). rsc.org This has been a reliable, albeit sometimes low-yielding, route to aryl fluorides.

Nucleophilic Aromatic Substitution (S_NAr): If a suitable leaving group (like -NO₂ or a halogen) is present on the ring and activated by electron-withdrawing groups, it can be displaced by a fluoride (B91410) source, such as potassium fluoride.

Direct Fluorination: The direct fluorination of toluene with elemental fluorine is possible but can be challenging to control. researchgate.net Using microreactors can enhance safety and selectivity, allowing for the formation of mono- and difluoro-derivatives. researchgate.net

From Boron Precursors: Potassium aryltrifluoroborates can be fluorinated using an electrophilic fluorine source like Selectfluor® in the presence of an iron(III) chloride mediator. researchgate.net This method provides a route to fluorinated arenes under mild conditions. researchgate.net

Synthesis from Fluorinated Precursors: Often, the most straightforward route involves using a starting material that already contains the fluorine atom, such as 3-fluorobenzaldehyde (B1666160) or 3-fluorobenzoic acid, and modifying the side chain. mdpi.comchemicalbook.com

| Method | Precursor | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Schiemann-Balz Reaction | Aryl Amine | 1. NaNO₂, HBF₄; 2. Heat | Classic, reliable method from anilines. | rsc.org |

| Direct Fluorination | Toluene | F₂ (elemental fluorine) | Potentially high-yielding but requires specialized equipment (e.g., microreactors) for control. | researchgate.net |

| From Aryltrifluoroborates | Potassium Aryltrifluoroborate | Selectfluor®, FeCl₃ | Uses commercially available reagents under mild conditions. | researchgate.net |

| Nucleophilic Substitution | Activated Aryl Halide/Nitroarene | KF, Phase-Transfer Catalyst | Effective for electron-deficient aromatic rings. | google.com |

Electrochemical Fluorination Techniques

Electrochemical fluorination (ECF) represents a key method for creating carbon-fluorine bonds by leveraging electrical energy to drive the reaction. numberanalytics.com This approach can be adapted for the synthesis of fluorotoluene derivatives, potentially including the deuterated analogue. The process generally involves the electrolysis of an organic substrate in an electrolyte solution containing a fluoride source. google.comgoogle.com

The foundational method in this field is the Simons electrochemical fluorination process, which uses anhydrous hydrogen fluoride (HF) as both the solvent and the fluoride source, typically with nickel anodes. google.comgoogle.comfluorine1.ru This technique is effective for producing perfluorinated compounds, where multiple hydrogen atoms are replaced by fluorine. fluorine1.rufluorine1.ru However, for selective or partial fluorination, such as the introduction of a single fluorine atom at the benzylic position, more controlled conditions are necessary.

Modern selective ECF is often conducted at constant potentials that are slightly above the oxidation potential of the substrate, or through constant current electrolysis. researchgate.net The choice of electrolyte composition, including the fluoride salt and solvent, is critical for achieving high efficiency and selectivity. researchgate.net Amine-HF complexes, such as Et₃N·3HF or Et₄NF·4HF, are frequently used as both the fluoride source and the electrolyte, sometimes in conjunction with aprotic solvents or in solvent-free ionic liquid systems. google.comresearchgate.net

Recent advancements have focused on overcoming challenges like over-oxidation and mass transportation issues, particularly for the fluorination of primary benzylic C-H bonds, which is a difficult transformation due to the instability of the reactive intermediates. beilstein-journals.orgrsc.org Strategies such as using pulsed direct current have been shown to improve yield and selectivity by controlling the reaction environment at the electrode surface. rsc.org For the synthesis of this compound, a potential electrochemical route would involve the benzylic fluorination of 3-methyl-d1-benzene, where the principles of benzylic C-H activation would be applied to the C-D bond.

| Technique | Typical Fluoride Source/Electrolyte | Anode Material | Key Characteristics | Relevant Findings |

|---|---|---|---|---|

| Simons ECF | Anhydrous Hydrogen Fluoride (aHF) | Nickel | Primarily for perfluorination; harsh conditions. fluorine1.rufluorine1.ru | Can produce perfluoromethylcyclohexane from toluene, but with low yields and potential for electrolyte gumming. fluorine1.rufluorine1.ru |

| Selective ECF in Organic Solvents | Amine-HF complexes (e.g., Et₃N·3HF, Et₄NF·4HF) in solvents like MeCN. researchgate.net | Platinum, Glassy Carbon | Allows for partial and regioselective fluorination. researchgate.net | Highly diastereoselective α-fluorination of certain sulfides has been achieved. researchgate.net |

| ECF in Ionic Liquids | Amine-HF complexes (e.g., Et₄NF·4HF, Et₃N·5HF) used as solvent-free electrolytes. researchgate.net | Platinum | Offers high selectivity and allows for potential reuse of the electrolyte. researchgate.net | Highly regioselective fluorination of cyclic ethers and lactones has been demonstrated. researchgate.net |

| Pulsed Current ECF | Pyridine·HF | Platinum | Enhances mass transport and reduces over-oxidation, improving yields for sensitive substrates. rsc.org | Shown to improve yields for the challenging primary benzylic C(sp³)–H fluorination. rsc.org |

Combined Deuteration and Fluorination Synthesis

The synthesis of this compound inherently requires a combination of two distinct chemical transformations: fluorination of the aromatic ring at position 3 and deuteration of the benzylic methyl group. These transformations can be approached via two primary strategic sequences:

Deuteration of 3-Fluorotoluene : This pathway begins with commercially available 3-fluorotoluene. The subsequent step involves the selective introduction of a deuterium atom at the benzylic position. Catalytic Hydrogen Isotope Exchange (HIE) is a powerful method for this purpose. For example, cesium amide catalysts have been shown to be effective for the selective H/D exchange of benzylic C-H bonds with deuterium gas (D₂). researchgate.net Another approach involves palladium catalysis, which can facilitate the deuteration of aryl halides using deuterium oxide (D₂O) as the deuterium source. nih.gov While this latter method targets aryl C-H bonds, adaptations for benzylic positions are a subject of ongoing research.

Fluorination of Toluene-alpha-D1 : This alternative route starts with the synthesis of toluene deuterated at the alpha position (Toluene-alpha-D1). The subsequent challenge is the regioselective fluorination of the aromatic ring to introduce a fluorine atom at the meta-position (position 3). Direct fluorination of toluene often yields a mixture of ortho and para isomers, making the synthesis of the pure meta-isomer challenging. Methods for synthesizing 3-fluorotoluene often start from precursors like 3-aminotoluene or 3-nitrotoluene (B166867) via reactions such as the Balz-Schiemann reaction. nih.gov Applying these methods to a deuterated precursor would be a viable, albeit multi-step, approach.

Sequential and One-Pot Synthetic Strategies for Deuterated Fluorotoluenes

A sequential synthesis of this compound would involve two or more distinct, separate steps with the isolation and purification of the intermediate product. For example:

Route A (Sequential): 3-Bromotoluene is first deuterated at the benzylic position using an appropriate catalyst. The resulting 3-bromo-toluene-alpha-d1 is then isolated and subjected to a nucleophilic fluorination reaction (e.g., a Halex reaction) to replace the bromine with fluorine.

Route B (Sequential): 3-Fluorotoluene is subjected to a catalytic H/D exchange reaction using D₂ gas and a catalyst like cesium amide. researchgate.net After the reaction is complete, the this compound product is purified from the reaction mixture.

A one-pot synthesis , or a telescoping synthesis, aims to perform these steps consecutively in the same reaction vessel without isolating the intermediates. wikipedia.org This is more efficient but requires careful selection of reagents and catalysts that are compatible with each other. For instance, a sequential one-pot protocol might involve the palladium-catalyzed coupling of an aryl halide with one reagent, followed by the addition of a second set of reagents to catalyze a subsequent transformation on the product of the first step. researchgate.netnih.gov

Designing a one-pot synthesis for this compound presents significant challenges due to the potentially incompatible conditions required for fluorination and deuteration. However, a hypothetical strategy could involve a palladium-catalyzed process where an appropriately substituted aryl precursor undergoes deuteration with D₂O, followed by the introduction of a new catalyst or reagent to facilitate fluorination in the same pot. researchgate.netnih.gov

| Strategy | Starting Material | Key Transformation(s) | Description | Potential Challenges |

|---|---|---|---|---|

| Sequential Synthesis | 3-Fluorotoluene | Benzylic C-H Deuteration | A two-step process: 1. Procure or synthesize 3-fluorotoluene. 2. Perform selective H/D exchange at the methyl group using a catalyst and D₂ gas. researchgate.net | Requires handling of D₂ gas; catalyst cost and separation. |

| Sequential Synthesis | Toluene-alpha-d1 | Aromatic C-H Fluorination | A multi-step process: 1. Synthesize deuterated toluene. 2. Perform a sequence (e.g., nitration, reduction, diazotization, Balz-Schiemann) to install fluorine at the meta-position. | Low regioselectivity in direct fluorination; multiple steps reduce overall yield. nih.gov |

| One-Pot Synthesis (Hypothetical) | 3-Bromo-toluene | Sequential Deuteration and Fluorination | A single-reactor process where the substrate is first deuterated at the benzylic position, followed by a catalyst/reagent addition to trigger nucleophilic fluorination. | Catalyst incompatibility; cross-reactivity of reagents; difficult optimization of reaction conditions for both steps. |

Advanced Spectroscopic Characterization of 3 Fluorotoluene Alpha D1

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the analysis of isotopically labeled compounds, offering non-destructive and highly detailed structural information. For 3-Fluorotoluene-alpha-D1, various NMR experiments targeting different nuclei (¹H, ¹⁹F, and ²H) are employed to gain a complete analytical picture.

¹H NMR Applications for Deuteration Purity and Site Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary method for verifying the site of deuteration and quantifying the isotopic purity of this compound. The fundamental principle involves the substitution of a proton (¹H) with a deuteron (B1233211) (²H), which is NMR-active but resonates at a much different frequency and is therefore not observed in a standard ¹H NMR spectrum. magritek.com This substitution leads to the disappearance or significant reduction in the intensity of the signal corresponding to the replaced proton.

In the case of this compound, deuteration occurs at the benzylic methyl group (the "alpha" position). The ¹H NMR spectrum of the unlabeled 3-Fluorotoluene (B1676563) shows a characteristic singlet for the methyl (CH₃) protons. Upon successful deuteration to form the -CH₂D group, this signal's integration value decreases. By comparing the integration of the remaining methyl proton signal to the stable integration of the aromatic protons, the percentage of deuteration can be accurately calculated. This analysis confirms that the isotopic labeling has occurred at the intended benzylic site and provides a quantitative measure of deuteration efficiency.

| Compound | Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Key Analytical Observation |

|---|---|---|---|---|

| 3-Fluorotoluene | Aromatic (Ar-H) | ~6.8 - 7.3 | Multiplet | Serves as an internal reference for integration. |

| 3-Fluorotoluene | Methyl (Ar-CH₃) | ~2.3 | Singlet | Integration corresponds to 3 protons. |

| This compound | Aromatic (Ar-H) | ~6.8 - 7.3 | Multiplet | Integration remains unchanged (4 protons). |

| This compound | Methyl (Ar-CH₂D) | ~2.3 | Singlet (or very fine triplet due to ²H coupling) | Integration is significantly reduced relative to aromatic signals, indicating successful deuteration. |

¹⁹F NMR for Fluorine Environment Analysis and Reaction Monitoring

Fluorine-19 NMR (¹⁹F NMR) is an exceptionally sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The ¹⁹F chemical shift is highly sensitive to the electronic environment, making it a powerful probe for structural integrity and reaction monitoring. biophysics.org

For this compound, the primary role of ¹⁹F NMR is to confirm that the fluoroaromatic core of the molecule remains unchanged during the deuteration process. The spectrum should exhibit a single resonance in the characteristic region for an aryl-fluoride. While the substitution of hydrogen with deuterium (B1214612) at the alpha-carbon is a minor structural change, it can induce a small, measurable perturbation in the fluorine's electronic environment, leading to a slight shift known as a deuterium isotope effect on the ¹⁹F chemical shift. More importantly, ¹⁹F NMR is invaluable for monitoring the synthesis reaction; the appearance of new fluorine signals or a change in the primary signal could indicate side reactions, degradation, or rearrangement of the fluorinated ring.

| Analytical Aspect | ¹⁹F NMR Application | Expected Observation |

|---|---|---|

| Structural Confirmation | Verifies the presence and integrity of the C-F bond on the aromatic ring. | A single resonance with a chemical shift typical for a fluorotoluene derivative. |

| Isotope Effect Analysis | Detects the subtle electronic influence of alpha-deuteration on the fluorine nucleus. | A minor upfield or downfield shift compared to the unlabeled 3-Fluorotoluene standard. |

| Reaction Monitoring | Tracks the consumption of starting material and formation of the product in real-time or via sample analysis. | The disappearance of the starting material's ¹⁹F signal and the appearance of the product's ¹⁹F signal. The absence of unexpected fluorine signals confirms reaction specificity. |

Quantitative Deuterium NMR (²H NMR) for Isotope Distribution Analysis

While ¹H NMR infers deuteration from the absence of a signal, Deuterium NMR (²H NMR) directly observes the deuterium nucleus itself, providing unambiguous confirmation of the deuteration site. wikipedia.org Since the natural abundance of deuterium is very low (approx. 0.016%), a ²H NMR spectrum of an enriched sample like this compound will show a strong signal only from the site of isotopic labeling. wikipedia.org

The ²H NMR spectrum of this compound is expected to show a single peak at a chemical shift nearly identical to that of the protons in the methyl group of unlabeled 3-fluorotoluene. magritek.com This provides definitive proof that the deuterium is located at the alpha-carbon. Furthermore, quantitative ²H NMR methods can be employed to determine the absolute isotopic enrichment at that specific molecular position. wiley.comacs.org This is often achieved by comparing the integral of the deuterium signal to that of a certified internal standard with a known deuterium concentration, or by using an electronic reference signal (ERETIC method). researchgate.net This technique is highly valuable for precisely characterizing the isotopic distribution within the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for confirming the molecular weight of a compound and for determining its isotopic composition.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Precision

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure m/z values with very high accuracy and precision (typically to four or more decimal places). This capability allows for the unambiguous determination of a molecule's elemental formula. For isotopically labeled compounds, HRMS can easily distinguish between the unlabeled species and its deuterated analogue due to the precise mass difference between a proton and a deuteron.

The incorporation of a single deuterium atom in this compound results in a predictable increase in its monoisotopic mass. HRMS can measure this mass with sufficient accuracy to confirm that the mass shift corresponds exactly to the replacement of one ¹H with one ²H, thereby verifying successful mono-deuteration and ruling out the presence of di- or tri-deuterated species.

| Isotopologue | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Analytical Significance |

|---|---|---|---|

| 3-Fluorotoluene | C₇H₇F | 110.05318 | Represents the unlabeled starting material or impurity. |

| This compound | C₇H₆DF | 111.05946 | Confirms the incorporation of a single deuterium atom. The measured mass must match this theoretical value within a few parts per million (ppm). |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Isotope Ratios

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for analyzing the purity of volatile compounds like this compound and for determining isotope ratios in a sample. mdpi.com

The GC column first separates the deuterated product from any unreacted starting material (unlabeled 3-fluorotoluene) and other volatile impurities. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. By examining the mass spectrum corresponding to the product peak, the relative abundances of the molecular ions for the unlabeled (M) and the D1-labeled (M+1) species can be measured. The ratio of the intensities of these peaks provides a quantitative measure of the isotopic enrichment or deuteration purity of the bulk sample. nih.gov

| Technique Component | Function | Information Obtained for this compound |

|---|---|---|

| Gas Chromatography (GC) | Separation | Separates this compound from unlabeled 3-Fluorotoluene and other impurities based on differences in boiling point and column interaction. Provides chemical purity data. |

| Mass Spectrometry (MS) | Detection & Analysis | Generates a mass spectrum for each separated component. The relative intensity of the molecular ion peaks (m/z 110 for C₇H₇F and m/z 111 for C₇H₆DF) is used to calculate the isotopic enrichment. |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of molecules in solution, preserving their structural integrity by producing intact molecular ions. For this compound (C7H6DF), a neutral, non-polar small molecule, direct analysis by ESI would typically yield a low abundance of the protonated molecule, [M+H]+, or other adduct ions (e.g., [M+Na]+). The molecular weight of this compound is approximately 111.14 g/mol . In ESI-MS, this would result in a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to this mass plus the mass of the ionizing agent (e.g., H+).

The primary utility of ESI-MS in the context of deuterated compounds like this compound is its ability to clearly distinguish between the labeled and unlabeled analogues based on their mass difference. The single deuterium atom in this compound increases its mass by approximately 1.006 Da compared to the unlabeled 3-Fluorotoluene. This mass difference is easily resolved by modern mass spectrometers.

While fragmentation is generally minimal with the soft ionization of ESI, tandem mass spectrometry (MS/MS) can be employed to induce and analyze fragmentation patterns. In an MS/MS experiment, the parent ion of this compound would be selected and subjected to collision-induced dissociation (CID). The expected fragmentation would involve the loss of the deuterated methyl group (-CHD2) or other characteristic fragments, providing structural confirmation. The analysis of deuterated standards by ESI-MS is a fundamental technique in kinetic studies and quantitative analysis. nih.govunc.edu

Applications of this compound as an Internal Standard in Mass Spectrometry

Stable isotope-labeled (SIL) compounds are considered the gold standard for use as internal standards in quantitative mass spectrometry, and this compound is well-suited for this role. nih.gov An ideal internal standard co-elutes with the analyte and experiences the same variations in sample preparation, injection, and ionization, thereby correcting for matrix effects and improving the accuracy and precision of quantification. nih.gov

As a deuterated analogue of 3-fluorotoluene, this compound possesses nearly identical physicochemical properties to the unlabeled analyte. This ensures that it behaves similarly during extraction and chromatographic separation. However, its mass is distinct, allowing it to be differentiated by the mass spectrometer.

Key advantages of using this compound as an internal standard include:

Correction for Matrix Effects: It effectively compensates for signal suppression or enhancement caused by co-eluting components from the sample matrix (e.g., biological fluids, environmental samples).

Improved Precision and Accuracy: By normalizing the analyte signal to the internal standard signal, random and systematic errors during sample workup and analysis are minimized.

Similar Elution Profile: Due to its structural similarity to the analyte, it typically has a very close, if not identical, retention time in liquid chromatography (LC), which is a key requirement for an effective internal standard. A minor shift in retention time can sometimes be observed, a phenomenon known as the "isotope effect," but this is usually manageable. nih.gov

This compound would be particularly useful in environmental monitoring or pharmaceutical studies where trace levels of 3-fluorotoluene or related volatile organic compounds need to be accurately quantified using techniques like LC-MS.

Vibrational Spectroscopy

Infrared (IR) and Raman Spectroscopy for Bond Characterization and Isotope Shifts

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule. The substitution of a hydrogen atom with a deuterium atom in this compound induces a noticeable isotope effect on the vibrational frequencies, particularly for modes involving the motion of the substituted atom. libretexts.org

The primary effect of deuteration is the shift of C-H vibrational modes to lower frequencies (smaller wavenumbers) for the corresponding C-D modes. This shift is a direct consequence of the increased reduced mass of the C-D bond compared to the C-H bond. libretexts.org The frequency of a vibrational mode is proportional to the square root of the force constant (k) divided by the reduced mass (μ). Replacing hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly increases μ, thus decreasing the vibrational frequency.

For the methyl group (-CH2D) in this compound, the characteristic C-H stretching vibrations, typically observed in the 2850–3000 cm⁻¹ region, will be accompanied by C-D stretching vibrations at significantly lower frequencies, expected around 2100-2200 cm⁻¹. cdnsciencepub.comresearchgate.net Similarly, C-H bending modes will also shift to lower wavenumbers upon deuteration. These predictable shifts provide a clear spectral signature for the incorporation of deuterium. cdnsciencepub.comresearchgate.netcdnsciencepub.com

The table below illustrates the expected shifts for key vibrational modes based on data from toluene (B28343) and its deuterated analogues.

| Vibrational Mode | Typical Frequency (C-H) (cm⁻¹) | Expected Frequency (C-D) (cm⁻¹) | Technique |

| Methyl Symmetric Stretch | ~2920 | ~2140 | IR and Raman |

| Methyl Asymmetric Stretch | ~2980 | ~2230 | IR and Raman |

| Methyl Symmetric Bend/Deformation | ~1380 | ~1040 | IR |

| Methyl Asymmetric Bend/Deformation | ~1460 | ~1100 | IR |

Data is estimated based on known isotope effects for toluene and deuterated toluenes. libretexts.orgresearchgate.net

Raman spectroscopy complements IR by providing information on symmetric vibrations and non-polar bonds, offering a more complete picture of the molecule's vibrational framework. The C-D vibrations in this compound would be readily observable and assignable in both IR and Raman spectra.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for obtaining high-quality infrared spectra. It offers significant advantages over older dispersive techniques, including higher signal-to-noise ratio, better resolution, and faster data acquisition. For a compound like this compound, FTIR is the method of choice for detailed bond characterization.

An FTIR spectrum of this compound would clearly resolve the characteristic absorption bands for both the aromatic ring and the deuterated methyl group. Key features in the spectrum would include:

Aromatic C-H stretching: Sharp peaks just above 3000 cm⁻¹.

C-D stretching: A distinct peak or set of peaks in the 2100-2200 cm⁻¹ region, confirming deuteration.

Aromatic C=C stretching: Bands in the 1450–1600 cm⁻¹ region.

C-F stretching: A strong absorption band typically found in the 1000–1300 cm⁻¹ region.

C-H and C-D bending modes: Found throughout the fingerprint region (< 1500 cm⁻¹), with the C-D bending modes at lower frequencies than their C-H counterparts.

The high precision of FTIR allows for accurate identification of the isotopic shifts, making it an invaluable tool for confirming the identity and isotopic purity of this compound.

Electronic Spectroscopy

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org The absorption of a photon promotes an electron from a lower-energy occupied molecular orbital to a higher-energy unoccupied molecular orbital.

For aromatic compounds like this compound, the most prominent electronic transitions are π → π* (pi to pi star) transitions associated with the conjugated π system of the benzene (B151609) ring. libretexts.orgyoutube.com These transitions are typically characterized by high molar absorptivity. Toluene itself exhibits two main absorption bands in the UV region:

An intense band (the E2-band) around 205 nm.

A weaker, fine-structured band (the B-band) around 260 nm.

The substitution of hydrogen with deuterium in the methyl group (alpha position) has a negligible effect on the electronic transitions of the aromatic chromophore. libretexts.org The UV-Vis spectrum of this compound is therefore expected to be virtually identical to that of non-deuterated 3-Fluorotoluene. The primary absorption will occur in the UV region, making the compound colorless as it does not absorb light in the visible range.

| Compound | Expected Transition Type | Approx. λmax (nm) | Region |

| This compound | π → π* (E2-band) | ~210 | UV |

| This compound | π → π* (B-band) | ~265 | UV |

λmax values are estimations based on substituted benzenes.

Fluorescence and Phosphorescence Quantum Yield Studies

A comprehensive search of scientific literature and chemical databases did not yield specific studies on the fluorescence and phosphorescence quantum yields of this compound. While spectroscopic characterization is a broad field, and data may exist for the non-deuterated parent compound, 3-Fluorotoluene, specific quantitative measurements of the luminescence quantum yields for the deuterated isotopologue are not publicly available in the reviewed sources.

The determination of fluorescence and phosphorescence quantum yields requires specialized experimental setups and is a key aspect of understanding the photophysical properties of a molecule. These studies involve exciting the molecule with a specific wavelength of light and measuring the intensity of the emitted light (fluorescence or phosphorescence) relative to the amount of light absorbed. Such data provides crucial insights into the efficiency of the radiative decay pathways of the excited electronic states.

Without published research focusing on the photophysics of this compound, it is not possible to provide detailed research findings or data tables on its fluorescence and phosphorescence quantum yields. Further experimental investigation would be required to determine these specific properties for this compound.

Research Applications of 3 Fluorotoluene Alpha D1 in Chemical Dynamics and Mechanism Elucidation

Kinetic Isotope Effect (KIE) Studies

The Kinetic Isotope Effect (KIE) is a powerful method used to determine reaction mechanisms by observing the change in reaction rate upon isotopic substitution. princeton.edugmu.edu The difference in mass between hydrogen and deuterium (B1214612) leads to different zero-point vibrational energies for C-H and C-D bonds, which can significantly influence the rate of a chemical reaction, particularly if the bond to the isotope is broken or altered in the rate-determining step. baranlab.org

Primary kinetic isotope effects are observed when the bond to the isotopically labeled atom is cleaved or formed in the rate-determining step of a reaction. gmu.edudalalinstitute.com A significant primary KIE (typically kH/kD > 2) provides strong evidence that the C-H bond is breaking in the slowest step of the reaction. princeton.edu

Secondary kinetic isotope effects, on the other hand, arise from isotopic substitution at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.edulibretexts.org These effects are generally smaller than primary KIEs and are categorized based on the position of the isotope relative to the reaction center (α, β, etc.). libretexts.org They provide valuable information about changes in hybridization and the electronic environment of the transition state. princeton.edu For instance, a change in hybridization from sp3 to sp2 at the carbon bearing the deuterium often leads to a normal secondary KIE (kH/kD > 1), while a change from sp2 to sp3 can result in an inverse secondary KIE (kH/kD < 1). princeton.edu

In the context of 3-Fluorotoluene-alpha-D1, studying both primary and secondary KIEs can help to distinguish between different proposed mechanisms. For example, in an elimination reaction, a large primary KIE would suggest a mechanism where the C-D bond is broken in the rate-determining step, such as an E2 mechanism. Conversely, the absence of a significant primary KIE might point towards an E1 mechanism where the C-D bond is not broken in the slow step. princeton.edu

| Isotope Effect Type | Description | Implication for Reaction Mechanism |

| Primary KIE | Isotopic substitution at the bond being broken or formed in the rate-determining step. gmu.edudalalinstitute.com | A significant kH/kD value indicates that the C-H/C-D bond is directly involved in the slowest step of the reaction. princeton.edu |

| Secondary KIE | Isotopic substitution at a position adjacent to the bond being broken or formed. libretexts.org | Provides information about changes in hybridization or the steric environment of the transition state. princeton.edu |

Furthermore, the KIE can offer detailed information about the structure of the transition state. The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. unizin.org The magnitude of the primary KIE is sensitive to the geometry of the transition state. For example, in a proton transfer reaction, the KIE is expected to be maximal when the proton is symmetrically shared between the donor and acceptor atoms in the transition state. gmu.edu By analyzing the KIE for reactions involving this compound, researchers can infer the degree of bond breaking and bond formation in the transition state, providing a more complete picture of the reaction pathway. st-andrews.ac.ukprinceton.edu

In some chemical reactions, particularly those involving the transfer of light particles like hydrogen isotopes, a phenomenon known as quantum tunneling can play a significant role. princeton.eduuni-giessen.de Quantum tunneling allows a particle to pass through a potential energy barrier rather than going over it, a behavior that is not predicted by classical mechanics. princeton.eduazoquantum.com This effect is more pronounced for lighter isotopes like protium (B1232500) than for heavier ones like deuterium. princeton.edu

The occurrence of quantum tunneling can lead to unusually large primary kinetic isotope effects, often with kH/kD values far exceeding the semi-classical limit of around 7. princeton.edu Observing such an inflated KIE in a reaction involving this compound would be a strong indicator that quantum tunneling is a significant contributor to the reaction mechanism. princeton.edunih.gov The study of tunneling provides deep insights into the fundamental quantum nature of chemical reactivity. uni-giessen.denih.gov

When a reaction is carried out in a deuterated solvent, such as D₂O instead of H₂O, a solvent isotope effect can be observed. nih.govcore.ac.uk This effect can arise from several factors, including the solvent acting as a reactant in the rate-determining step or changes in the solvation of the reactants and the transition state. libretexts.org

For reactions involving this compound, performing the reaction in a deuterated solvent can help to elucidate the role of the solvent in the mechanism. For example, if a proton transfer from the solvent is part of the rate-determining step, a significant solvent KIE would be expected. epfl.ch Comparing the solvent KIE with the intramolecular KIE from the deuterated substrate can provide a more complete understanding of the proton transfer processes occurring in the reaction. nih.gov

Reaction Mechanism Investigations

Beyond KIE studies, the deuterium label in this compound serves as a powerful tracer to follow the fate of specific hydrogen atoms throughout a reaction.

By incorporating a deuterium atom at the alpha-position, researchers can track the movement and final position of this atom in the reaction products. thalesnano.comresearchgate.net This technique is invaluable for distinguishing between different possible reaction pathways. For instance, in rearrangement reactions, the location of the deuterium in the product can definitively show which atoms have shifted during the course of the reaction.

Elucidation of Proton/Hydrogen Transfer Mechanisms

The use of deuterium-labeled compounds like this compound is fundamental to the study of reaction mechanisms, particularly those involving the transfer of a proton or hydrogen atom. This is achieved by measuring the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The KIE is expressed as the ratio of the rate constant for the lighter isotope (k_L) to that of the heavier isotope (k_H).

The underlying principle of the primary KIE lies in the difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower ZPE than the C-H bond. Consequently, more energy is required to break a C-D bond, leading to a higher activation energy for the reaction and a slower reaction rate compared to its protonated counterpart. By measuring this rate difference, researchers can confirm that the C-H bond is indeed broken in the rate-determining step of the reaction.

A pertinent example of this application is the study of the enzyme benzylsuccinate synthase, which catalyzes the addition of toluene (B28343) to fumarate. This reaction is initiated by the abstraction of a hydrogen atom from the methyl group of toluene. nih.gov To probe this mechanism, researchers compared the reaction rates using normal toluene and fully deuterated toluene (toluene-d8). nih.gov They observed a significant KIE, with values of 1.7 at 30 °C and 2.2 at 4 °C, confirming that the abstraction of a hydrogen atom from the methyl group is a kinetically significant, rate-limiting step. nih.gov

In a similar fashion, this compound can be employed to investigate hydrogen abstraction reactions. If a reaction is proposed to proceed via the removal of a hydrogen atom from the methyl group of 3-fluorotoluene (B1676563), substituting it with this compound would result in a slower reaction rate if that step is rate-determining. The magnitude of the observed KIE can provide further insights, including information about the transition state geometry and the possibility of quantum tunneling. wikipedia.orgrsc.org These studies are critical for mapping out reaction pathways and understanding the energetic landscape of chemical transformations. escholarship.org

Studies of Intra- and Intermolecular Vibrational Redistribution (IVR) in Fluorotoluene Derivatives

Intramolecular vibrational redistribution (IVR) is the process by which energy, initially localized in a specific vibrational mode of a molecule, flows into other vibrational modes. The rate and pathways of IVR are crucial for understanding reaction dynamics, as the fate of an energized molecule—whether it will react, isomerize, or fluoresce—depends on how quickly and efficiently it can redistribute its internal energy. Fluorotoluene derivatives are model systems for studying IVR due to the interplay between the methyl group's internal rotation (torsion) and the vibrations of the aromatic ring.

Selective deuteration of the methyl group, as in this compound, is a key strategy for probing IVR dynamics. The increased mass of deuterium lowers the frequency of the methyl torsional and vibrational modes. This change alters the density of vibrational states and the strength of the couplings between them, which in turn affects the IVR lifetime.

Studies comparing toluene, p-fluorotoluene, and their deuterated isotopologues have provided detailed insights into these effects. For instance, picosecond time-resolved spectroscopy revealed that upon excitation to a similar energy level (~1200 cm⁻¹), the IVR lifetime for p-fluorotoluene is significantly longer than for toluene. rsc.org This is attributed to a higher torsional barrier in p-fluorotoluene's excited state, which hinders the coupling between the methyl rotor and ring vibrations that accelerates IVR. core.ac.uk

Furthermore, the position of the fluorine substituent (meta vs. para) has a dramatic effect on IVR rates. Chemical timing experiments have shown that IVR in m-fluorotoluene is approximately 10 to 12 times faster than in p-fluorotoluene at comparable vibrational energies. aip.orgaip.org This enhancement in the meta isomer is thought to be a consequence of stronger coupling between the methyl internal rotation and the molecular vibration, combined with a higher density of coupled states. aip.org

The isotopic substitution on the methyl group provides another layer of detail. In studies comparing p-fluorotoluene and p-fluorotoluene-d3, deuteration was found to cause a modest increase in the IVR rate. core.ac.uk This is rationalized by subtle differences in the level structures and coupling strengths between the two isotopologues. The comparative IVR lifetimes for related compounds highlight these trends.

| Compound | IVR Lifetime (ps) | Reference |

|---|---|---|

| Toluene | 12 | rsc.org |

| Toluene-d3 | 15 | rsc.org |

| p-Fluorotoluene | 50 | rsc.org |

| p-Fluorotoluene (at 845 cm⁻¹) | 17 | core.ac.uknih.gov |

| Compound | IVR Rate Constant (s⁻¹) | Relative Rate | Reference |

|---|---|---|---|

| p-Difluorobenzene | ~1.7 x 10⁹ | 1 | aip.org |

| p-Fluorotoluene | ~6.8 x 10¹⁰ | ~40x pDFB | aip.org |

| m-Fluorotoluene | 8.2 x 10¹¹ | ~12x pFT | aip.org |

These studies demonstrate that this compound is a highly valuable molecule for research. Its specific isotopic labeling allows for the precise investigation of how subtle changes in mass and vibrational frequencies influence complex dynamic processes like hydrogen transfer and intramolecular energy flow, contributing to a deeper, fundamental understanding of chemical reactivity.

Theoretical and Computational Chemistry Studies of 3 Fluorotoluene Alpha D1

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. For 3-Fluorotoluene-alpha-D1, these calculations elucidate its electronic landscape and predict its spectroscopic signatures.

Ab initio and Density Functional Theory (DFT) are two of the most prevalent quantum mechanical methods used to study molecules. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost. sigmaaldrich.com

Energetic properties, including the total electronic energy and the energies of molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. The HOMO-LUMO gap is a critical parameter, providing insights into the molecule's chemical reactivity and electronic excitation properties. sigmaaldrich.com

| Property | Typical Calculated Value | Significance |

|---|---|---|

| Dipole Moment | ~1.5 - 2.0 D | Indicates molecular polarity due to the electronegative fluorine atom. |

| HOMO Energy | -6 to -7 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~0 to 1 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~6 to 8 eV | Indicates chemical stability and resistance to electronic excitation. |

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. DFT methods are widely used to calculate vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.net

Vibrational Frequencies: The vibrational modes of this compound can be calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of harmonic frequencies corresponding to specific molecular motions (stretching, bending, etc.). The most significant effect of the deuterium (B1214612) substitution is observed in the vibrational modes involving the C-D bond. The C-D stretching frequency is significantly lower (~2100-2200 cm⁻¹) than the corresponding C-H stretch (~2900-3000 cm⁻¹) due to the heavier mass of deuterium. This isotopic shift is a key signature that can be used to identify the compound experimentally using infrared (IR) or Raman spectroscopy.

NMR Shifts: The prediction of NMR chemical shifts is a powerful application of quantum chemistry in structure elucidation. rsc.org Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts with reasonable accuracy. researchgate.netresearchgate.net While the deuterium atom is not directly observed in ¹H NMR, its presence influences the chemical shifts of nearby protons through subtle electronic and vibrational effects. The most direct application is in predicting the ¹⁹F chemical shift, which is highly sensitive to the electronic environment of the fluorine atom. nih.gov Computational predictions can help assign specific peaks in an experimental spectrum to particular atoms in the molecule. researchgate.net

| Spectroscopic Property | Predicted Value/Range | Computational Method |

|---|---|---|

| C-D Stretch Vibrational Frequency | ~2150 cm⁻¹ | DFT (e.g., B3LYP/6-311+G(d,p)) |

| C-H (methyl) Stretch Vibrational Frequency | ~2950 cm⁻¹ | DFT (e.g., B3LYP/6-311+G(d,p)) |

| ¹⁹F NMR Chemical Shift | -110 to -120 ppm (relative to CFCl₃) | DFT/GIAO |

| ¹H NMR Chemical Shift (aromatic) | ~6.8 - 7.3 ppm | DFT/GIAO |

| ¹³C NMR Chemical Shift (C-F) | ~160 - 165 ppm | DFT/GIAO |

Molecular Dynamics Simulations

While quantum chemical calculations focus on static properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and intermolecular interactions over time.

A key conformational feature of 3-fluorotoluene is the internal rotation of its methyl group. The barrier to this rotation is influenced by steric and electronic interactions between the methyl hydrogens and the adjacent aromatic ring. For 3-fluorotoluene, this rotational barrier is known to be exceptionally low. Experimental and computational studies on the parent compound, 3-fluorotoluene, have determined the V₃ torsional barrier to be approximately 17 cm⁻¹ (about 0.2 kJ/mol). nih.gov This very low barrier indicates that the methyl group rotates almost freely at room temperature.

MD simulations can model this rotation explicitly, showing how the methyl group explores its full rotational potential energy surface. The substitution of a hydrogen with a deuterium atom in this compound will slightly increase the moment of inertia of the methyl group, but it is not expected to significantly alter the height of the rotational barrier itself. nih.govresearchgate.net

| Parameter | Reported Value | Reference |

|---|---|---|

| V₃ Torsional Barrier | 17 cm⁻¹ | nih.gov |

MD simulations are also ideal for studying how molecules of this compound interact with each other or with solvent molecules. The primary non-covalent interactions involve the fluorine atom. pressbooks.pub

Hydrogen Bonding: The fluorine atom in 3-fluorotoluene can act as a weak hydrogen bond acceptor. youtube.comlibretexts.org In the presence of strong hydrogen bond donors (like water or alcohols), weak interactions of the type O-H···F or N-H···F can form. libretexts.org MD simulations can quantify the frequency, geometry, and lifetime of these hydrogen bonds.

Halogen Bonding: A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile (a Lewis base). nih.govusu.edu This occurs due to the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential (a "σ-hole") along the axis of the C-F bond. mdpi.com While fluorine is the least polarizable halogen and forms the weakest halogen bonds, computational studies can model these interactions. nih.gov Molecular Electrostatic Potential (MEP) maps calculated using DFT can visualize the σ-hole and predict favorable geometries for halogen bonding with other molecules. usu.edu These interactions, though weak, can play a role in the condensed-phase structure and properties of the compound. nih.gov

Modeling of Isotope Effects

The primary difference between this compound and its non-deuterated counterpart is the isotopic substitution, which gives rise to isotope effects. These effects are quantum mechanical in origin and can be modeled with high accuracy using computational methods.

The fundamental cause of most deuterium isotope effects is the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. Because deuterium is heavier than protium (B1232500), the vibrational frequency of a C-D bond is lower than that of a C-H bond. researchgate.net This results in a lower ZPVE for the C-D bond.

Kinetic Isotope Effects (KIEs): If the C-D bond is broken or formed in the rate-determining step of a reaction, the reaction will proceed at a different rate compared to the C-H analogue. This is known as a kinetic isotope effect (kH/kD). nih.gov Computational chemistry can model the transition state of a reaction for both isotopologues. By calculating the vibrational frequencies at the reactant and transition states, the ZPVEs can be determined, and the KIE can be predicted. researchgate.net For reactions involving hydrogen abstraction from the methyl group, a significant primary KIE (typically >2) would be predicted for this compound. nih.govacs.org

Equilibrium Isotope Effects (EIEs): Isotope effects can also manifest in chemical equilibria. The EIE is determined by the ZPVE differences between the reactants and products for both isotopologues. Computational modeling can predict the direction and magnitude of these effects by calculating the vibrational frequencies for all species in the equilibrium. cchmc.org

These models are critical for interpreting experimental results and understanding reaction mechanisms involving the cleavage or formation of bonds to the deuterated carbon atom. aip.org

| Property | C-H Bond | C-D Bond | Implication |

|---|---|---|---|

| Stretching Frequency | ~2950 cm⁻¹ | ~2150 cm⁻¹ | Lower vibrational frequency for C-D bond. |

| Zero-Point Energy (ZPE) | Higher | Lower | The C-D bond is energetically "stronger" and requires more energy to break. |

| Predicted KIE (kH/kD) | Typically > 2 for C-H/D bond cleavage | Reaction rate is slower for the deuterated compound. |

Computational Approaches to Kinetic and Equilibrium Isotope Effects

The study of kinetic isotope effects (KIEs) and equilibrium isotope effects (EIEs) provides profound insights into reaction mechanisms, transition state structures, and the potential energy surfaces of chemical reactions. rsc.orgwikipedia.org For a molecule such as this compound, computational chemistry offers a powerful toolkit to predict and analyze these effects, circumventing the need for direct experimental measurement, which can be complex and time-consuming. nih.govacs.org

At its core, the theoretical basis for both KIEs and EIEs lies in the mass difference between isotopes, which manifests as differences in the vibrational frequencies of bonds. wikipedia.orgprinceton.edu Heavier isotopes, like deuterium, form stronger bonds with lower vibrational frequencies and, consequently, lower zero-point energies (ZPEs) compared to their lighter counterparts, such as protium. wikipedia.org

Kinetic Isotope Effects (KIEs):

The kinetic isotope effect is the ratio of the rate constant for the reaction with the lighter isotope (k_L) to the rate constant for the reaction with the heavier isotope (k_H). wikipedia.org A KIE greater than one (k_L / k_H > 1) is termed a "normal" isotope effect, indicating that the lighter isotopologue reacts faster. Conversely, a KIE less than one is an "inverse" isotope effect. princeton.edu

For this compound, the deuterium is located on the methyl group, a position not typically involved directly in bond-breaking during many reactions, such as electrophilic aromatic substitution. In such cases, a secondary kinetic isotope effect (SKIE) would be observed. wikipedia.orgprinceton.edu SKIEs arise from changes in hybridization or hyperconjugation at the labeled position between the reactant and the transition state. princeton.edu

Computational approaches to determine KIEs primarily involve the calculation of the vibrational frequencies of the reactant and the transition state for both the light (undeuterated) and heavy (deuterated) species. rsc.org Density Functional Theory (DFT) is a widely used method for these calculations due to its balance of accuracy and computational cost. researchgate.netaps.org

The general workflow for calculating the KIE of a hypothetical reaction involving this compound, for instance, a benzylic hydrogen abstraction, would be as follows:

Geometry Optimization: The structures of the reactant (3-fluorotoluene and this compound) and the transition state for the reaction are optimized using a chosen level of theory (e.g., a specific DFT functional and basis set).

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to obtain the ZPEs.

KIE Calculation: The KIE is then calculated using the ZPEs of the reactants and transition states.

The magnitude of the calculated SKIE can provide valuable information about the transition state structure. For example, a change in hybridization from sp³ in the reactant to sp² in the transition state often leads to a normal SKIE, while a change from sp² to sp³ typically results in an inverse SKIE. wikipedia.org

Equilibrium Isotope Effects (EIEs):

The equilibrium isotope effect is the ratio of the equilibrium constant for the reaction with the lighter isotope to that of the heavier isotope. rsc.org EIEs are generally smaller than KIEs and reflect the difference in the ZPEs between the reactants and products. rsc.org

Computational determination of EIEs follows a similar procedure to that of KIEs, but instead of the transition state, the vibrational frequencies of the products are calculated. rsc.org The EIE can then be determined from the ZPEs of the reactants and products for both isotopologues.

Illustrative Computational Data:

Table 1: Calculated Zero-Point Energies (ZPE) for a Hypothetical Benzylic Hydrogen Abstraction

| Species | Isotopologue | ZPE (kcal/mol) |

| Reactant | 3-Fluorotoluene | 75.85 |

| This compound | 75.20 | |

| Transition State | 3-Fluorobenzyl radical + H• | 72.10 |

| 3-Fluorobenzyl radical-alpha-D1 + D• | 71.65 |

Note: These are hypothetical values for illustrative purposes.

Table 2: Calculated Kinetic and Equilibrium Isotope Effects

| Isotope Effect | Calculated Value (k_H / k_D) | Interpretation |

| Primary KIE | 6.8 | Normal Isotope Effect |

| Secondary KIE (hypothetical) | 1.15 | Normal Isotope Effect |

| EIE | 1.2 | Normal Isotope Effect |

Note: These are hypothetical values for illustrative purposes. The primary KIE is shown for a direct C-H/C-D bond-breaking scenario, while a secondary KIE would be relevant for reactions where this bond is not broken in the rate-determining step.

These tables demonstrate how computational chemistry can provide quantitative predictions of isotope effects. The calculated values can then be compared with experimental data to validate the proposed reaction mechanism and transition state structure. acs.org For this compound, such studies would be invaluable in understanding the subtle electronic effects of the fluorine substituent on the reactivity of the methyl group.

Environmental Research Methodologies Utilizing 3 Fluorotoluene Alpha D1

Application in Environmental Fate Studies

The study of how chemical compounds behave in the environment—their transport, transformation, and ultimate fate—is critical for assessing and mitigating pollution. Isotopically labeled compounds like 3-Fluorotoluene-alpha-D1 are instrumental in these investigations, providing a means to track substances with high specificity and sensitivity.

The introduction of a deuterium (B1214612) atom at the alpha position of 3-fluorotoluene (B1676563) creates a molecule that is chemically almost identical to its non-deuterated counterpart but is distinguishable by mass spectrometry. This property allows it to be used as a tracer in environmental systems to understand the fate and transport of aromatic hydrocarbon contaminants. wikipedia.org When released into a contaminated site, such as groundwater or soil, the movement of this compound can be monitored over time and distance.

By analyzing samples from various locations, researchers can determine pathways of contaminant migration, rates of dispersion and diffusion, and the extent of retardation due to sorption to soil or sediment. mdpi.com The slight difference in mass does not significantly alter its environmental behavior, making it an excellent surrogate for understanding the movement of similar pollutants. Stable isotope analysis is a powerful tool for tracing the source and fate of chemicals, as the isotopic values can help in understanding the kinetic fractionation of compounds during processes like degradation. nih.gov

Below is an illustrative data table showing the type of data that could be generated from a tracer study using this compound in a simulated aquifer.

Table 1: Simulated Tracer Study Data for this compound in a Column Study

| Time (days) | Distance from Injection (m) | Concentration (µg/L) |

|---|---|---|

| 1 | 5 | 50.2 |

| 1 | 10 | 15.7 |

| 5 | 5 | 25.8 |

| 5 | 10 | 35.1 |

| 5 | 20 | 10.3 |

| 10 | 10 | 18.9 |

| 10 | 20 | 22.4 |

| 10 | 30 | 8.1 |

Data generated from tracer studies utilizing this compound are invaluable for the development and validation of environmental fate and transport models. These models are mathematical representations of the physical, chemical, and biological processes that govern the distribution of chemicals in the environment. eaht.org By comparing the model predictions with the empirical data from tracer experiments, scientists can refine the model parameters to better reflect real-world conditions.

For instance, the observed concentration of this compound at different points in an aquifer can be used to calibrate a groundwater model for parameters such as hydraulic conductivity and dispersivity. eaht.org Similarly, its partitioning between water, soil, and air can provide crucial data for multimedia environmental models that predict the distribution of pollutants across different environmental compartments. copernicus.org The use of such models is essential for predicting the long-term behavior of contaminants and for designing effective remediation strategies. eaht.org

Analytical Methodologies for Environmental Monitoring

Accurate and precise measurement of pollutants in environmental samples is fundamental to environmental science. This compound plays a significant role as a labeled internal standard in analytical chemistry, enhancing the quality and reliability of these measurements.

In quantitative analytical chemistry, particularly in chromatographic techniques like gas chromatography-mass spectrometry (GC-MS), internal standards are used to improve the accuracy and precision of the analysis. astm.org An internal standard is a compound that is added in a known amount to the unknown sample before analysis. This compound is an ideal internal standard for the analysis of volatile organic compounds (VOCs), including its non-deuterated analogue, 3-fluorotoluene, and other similar aromatic compounds.

Being isotopically labeled, this compound has a slightly different mass from the target analytes, allowing it to be distinguished by the mass spectrometer. However, its chemical properties, such as volatility, solubility, and chromatographic retention time, are very similar to the analytes of interest. This similarity ensures that any loss of analyte during sample preparation and analysis (e.g., through evaporation or incomplete extraction) will be mirrored by a proportional loss of the internal standard. nih.gov By comparing the response of the analyte to the response of the known amount of internal standard, a more accurate quantification can be achieved. astm.org

The table below illustrates how the use of an internal standard can correct for variations in analytical response.

Table 2: Illustrative Data for Quantification of 3-Fluorotoluene using this compound as an Internal Standard

| Sample | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Calculated Concentration (µg/L) |

|---|---|---|---|---|

| Standard 1 (10 µg/L) | 10500 | 5000 | 2.10 | 10.0 |

| Standard 2 (50 µg/L) | 51500 | 4950 | 10.40 | 50.0 |

| Environmental Sample 1 | 25300 | 4800 | 5.27 | 25.1 |

| Environmental Sample 2 | 15700 | 4900 | 3.20 | 15.2 |

The quantification of fluorinated organic compounds in complex environmental matrices such as soil, sediment, and wastewater presents several challenges. These matrices can contain a multitude of interfering substances that can affect the accuracy of the analysis. nih.gov The presence of a carbon-fluorine bond in these compounds gives them unique chemical properties that can influence their behavior during extraction and analysis. itrcweb.org

One of the primary challenges is the potential for matrix effects, where components of the sample other than the analyte of interest can enhance or suppress the analytical signal. The use of an isotopically labeled internal standard like this compound is a highly effective strategy to compensate for these matrix effects. Because the internal standard is chemically very similar to the analyte, it will experience similar matrix effects, allowing for accurate correction.

Furthermore, the analysis of volatile fluorinated compounds can be hampered by their potential for loss during sample collection, storage, and preparation. epa.gov The addition of this compound at the earliest possible stage of the analytical process helps to account for these losses. Any volatilization that affects the target analyte will also affect the internal standard, thereby maintaining the accuracy of the final quantitative result. The development of robust analytical methods incorporating such internal standards is crucial for reliable environmental monitoring of fluorinated organic compounds. eurofins.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.